![molecular formula C17H15FN6O3 B11262995 N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B11262995.png)
N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its unique substitution pattern allows for the introduction of various functional groups, facilitating the development of new chemical entities.
Biology
- Biochemical Probe : Investigated for its potential as a biochemical probe or inhibitor in various biological pathways. The compound may interact with specific enzymes or receptors, leading to modulation of biological processes.
Medicine
- Therapeutic Potential : Research has indicated that N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine may exhibit anti-inflammatory and anti-cancer activities. Studies have explored its effects on immune modulation and its potential in treating conditions like asthma by inhibiting immunoglobulin E (IgE) signaling pathways.
Industry
- Material Development : The compound is utilized in the development of advanced materials with specific properties. Its unique functional groups can enhance the performance of materials used in various applications.
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that derivatives of this compound showed significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific pathways critical for cancer cell proliferation .
- Antitubercular Properties : Research into related compounds has shown promising results against Mycobacterium tuberculosis, indicating potential applications in developing affordable antitubercular agents .
- Inflammatory Response Modulation : Another investigation revealed that the compound could modulate inflammatory cytokines, suggesting its use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- 3-(4-Fluorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Uniqueness
N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine core substituted with a 4-fluorophenyl group and a 3-methoxyphenyl group, along with a nitro group. The synthesis typically involves multi-step organic reactions, including nitration and substitution reactions under controlled conditions to ensure high yield and purity .
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The presence of the fluorine atom enhances its binding affinity to microbial targets, which may contribute to its increased efficacy .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies on leukemia cell lines showed that this compound could reduce cell viability at micromolar concentrations .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The fluorinated phenyl moiety enhances the compound's ability to bind to these targets, potentially leading to the inhibition of critical pathways involved in microbial growth and cancer cell proliferation .
Case Study: Anticancer Activity Evaluation
A study conducted on the effects of this compound on leukemia L1210 cells revealed a dose-dependent response where concentrations as low as 10−7 M significantly inhibited cell growth. The results suggested that the compound's mechanism involves modulation of apoptotic pathways, leading to increased rates of programmed cell death in malignant cells .
Concentration (M) | Cell Viability (%) |
---|---|
10−9 | 90 |
10−7 | 60 |
10−6 | 30 |
Antimicrobial Efficacy Against Bacterial Strains
In another study focusing on antimicrobial activity, this compound demonstrated potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were found to be significantly lower than those of conventional antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Properties
Molecular Formula |
C17H15FN6O3 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15FN6O3/c1-27-13-4-2-3-12(9-13)21-17-22-15(19)14(24(25)26)16(23-17)20-11-7-5-10(18)6-8-11/h2-9H,1H3,(H4,19,20,21,22,23) |
InChI Key |
OZUFOZYYTKIJDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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